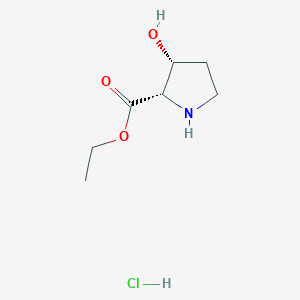
2,3-Difluorobenzhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluorobenzhydrazide is a chemical compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F2N2O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 127-129°C .Applications De Recherche Scientifique
Photoluminescent Materials Development Research into platinum(II) and iridium(III) metal complexes incorporating functional chelates, where 2,3-Difluorobenzhydrazide derivatives may act as precursors, has led to the synthesis of materials with bright solid-state emissions. These materials are employed in organic light-emitting diodes (OLEDs), demonstrating the potential of this compound derivatives in enhancing the luminescent efficiency and color purity of OLEDs. The photophysical properties are modulated through the structural design, showcasing the application in developing advanced photoluminescent systems for display and lighting technologies (Liao et al., 2016); (Yang et al., 2005).
Environmental Analysis and Remediation A modulation approach using 4-hydroxybenzhydrazide, closely related to this compound, for constructing covalent organic frameworks (COFs) demonstrates the application in environmental analysis. These COFs are utilized as solid phase microextraction (SPME) coatings for the efficient extraction of phthalate esters (PAEs) from water samples, highlighting the role of this compound derivatives in environmental monitoring and pollution remediation (Guo et al., 2019).
Catalysis and Organic Synthesis The exploration of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds underscores the significance of this compound derivatives in facilitating the development of novel catalytic methods. These methods enable the selective introduction of fluorine-containing groups into organic molecules, advancing the synthesis of pharmaceuticals and agrochemicals with improved biological activities (Koike & Akita, 2016).
Antimicrobial Research Spectroscopic investigations and chemical property analysis of 2-hydroxybenzhydrazide, a compound structurally similar to this compound, reveal its potential in antimicrobial studies. The molecular docking analyses suggest its efficacy against bacterial and fungal strains, indicating the utility of this compound derivatives in designing new antimicrobial agents (Ramesh et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves, clothing, and eye/face protection (P280) .
Mécanisme D'action
Mode of Action
It’s worth noting that the interaction of a compound with its targets often leads to changes in the function or activity of the target, which can result in a therapeutic effect .
Biochemical Pathways
The specific biochemical pathways affected by 2,3-Difluorobenzhydrazide are currently unknown. Biochemical pathways are complex networks of reactions that convert one molecule into another and involve multiple steps and enzymes
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound .
Result of Action
These effects can include changes in gene expression, protein function, and cellular signaling pathways .
Propriétés
IUPAC Name |
2,3-difluorobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAQPODTRVCAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2686495.png)
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone](/img/structure/B2686499.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2686503.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2686505.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2686507.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2686511.png)
![6-(3,4-Dichlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2686512.png)